2-Fluorobenzaldehyde

概述

描述

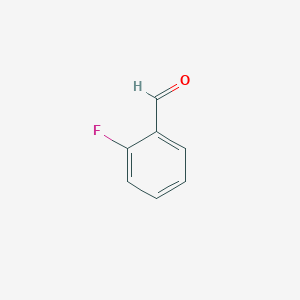

2-Fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the ortho position relative to the aldehyde group. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 2-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Industrial Production Methods: In industrial settings, this compound is often produced using similar halogen-exchange reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

化学反应分析

Types of Reactions: 2-Fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2-Fluorobenzoic acid.

Reduction: 2-Fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Synthetic Applications

1.1 Synthesis of Derivatives

2-Fluorobenzaldehyde serves as a versatile building block in organic synthesis. It is commonly utilized to synthesize various derivatives through nucleophilic substitution reactions. For instance, it can react with hydrazines to form Schiff bases, such as 2′-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide, which has been synthesized using ethanol as a solvent .

1.2 Formation of Atropisomeric Amines

Another significant application involves the synthesis of n-aryl indolines from this compound dimethylhydrazone derivatives. This method provides a pathway to prepare atropisomeric amines, which are important in medicinal chemistry for their biological activity and potential therapeutic uses .

1.3 Nucleophilic Displacement Reactions

The activated fluorine atom in this compound allows for nucleophilic displacement reactions, making it possible to prepare o-dialkylaminobenzaldehydes. This reaction typically occurs in hot dimethylformamide (DMF), showcasing the compound's utility in generating complex molecular architectures .

Analytical Applications

2.1 Chromatographic Techniques

Recent advancements in analytical methods have highlighted the use of this compound in gas chromatography (GC). A novel low thermal mass GC method has been developed for the separation and quantitative determination of isomers of bromofluoro benzaldehyde, emphasizing the importance of this compound as a reference compound in analytical chemistry .

2.2 Spectroscopic Studies

Fluorinated compounds like this compound are also studied using nuclear magnetic resonance (NMR) spectroscopy, particularly NMR. This technique aids in understanding solvent effects and conformational preferences, which are crucial for elucidating reaction mechanisms involving fluorinated substrates .

Pharmaceutical Applications

3.1 Drug Development

The reactivity of this compound makes it a candidate for drug development processes. Its derivatives have shown potential biological activity, and ongoing research aims to explore their pharmacological properties further. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability .

3.2 Antifungal Activity

Research has indicated that derivatives synthesized from this compound exhibit antifungal properties, making them suitable for further development as antifungal agents .

Material Science Applications

4.1 Polymer Chemistry

In the field of polymer science, this compound can be used to modify polymers through chemical reactions that introduce functional groups into polymer chains. These modifications can enhance material properties such as thermal stability and mechanical strength .

Case Studies

作用机制

The mechanism of action of 2-Fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets by participating in hydrogen bonding and other non-covalent interactions .

相似化合物的比较

3-Fluorobenzaldehyde: The fluorine atom is positioned at the meta position relative to the aldehyde group.

4-Fluorobenzaldehyde: The fluorine atom is positioned at the para position relative to the aldehyde group.

Comparison: 2-Fluorobenzaldehyde is unique due to the ortho positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different steric and electronic effects compared to its meta and para isomers, making it suitable for specific applications where these effects are advantageous .

生物活性

2-Fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, particularly focusing on its antimicrobial and enzymatic inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (CHFO) is characterized by a fluorine atom attached to the benzene ring, influencing its chemical reactivity and biological activity. The presence of the fluorine atom can enhance lipophilicity and alter pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The following table summarizes the antimicrobial activities observed in various studies:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 25 µg/mL | Moderate |

| 4-Fluorobenzaldehyde | S. aureus | 10 µg/mL | Strong |

| This compound Derivative | P. aeruginosa | 15 µg/mL | Moderate |

| 2-Hydroxy-4-fluorobenzaldehyde | B. subtilis | 20 µg/mL | Moderate |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several fluorinated compounds, including derivatives of this compound. The results indicated significant activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics like kanamycin .

- Enzymatic Inhibition : Another investigation focused on the inhibition of the enzyme ecKAS III, crucial in bacterial fatty acid synthesis. A derivative of this compound exhibited an IC value of 5.6 µM, indicating strong potential as an antibacterial agent through enzymatic inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Fluorinated compounds often interact with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways can halt bacterial growth and proliferation.

- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that fluorinated compounds may induce oxidative stress in bacterial cells, contributing to their antimicrobial effects .

Research Findings

- Synthesis and Characterization : Various derivatives of this compound have been synthesized to enhance biological activity. For example, complexes formed with metal ions such as Cu(II) and Zn(II) demonstrated improved antimicrobial properties compared to their non-complexed counterparts .

- Comparative Studies : Research comparing different fluorinated aldehydes revealed that those containing electron-withdrawing groups, like fluorine, exhibited superior antibacterial properties due to enhanced lipophilicity and interaction with bacterial targets .

常见问题

Basic Research Questions

Q. How does the fluorine substituent influence the reactivity of 2-fluorobenzaldehyde in organic synthesis?

The fluorine atom at the ortho position enhances the electrophilicity of the carbonyl group via inductive effects, increasing its susceptibility to nucleophilic attack. This electronic perturbation also stabilizes transition states through intramolecular interactions, as seen in O-arylation reactions with iodophenols under microwave conditions . Additionally, the planar structure of this compound facilitates π-stacking interactions, which can affect solubility and reaction kinetics in polar solvents like DMF or acetonitrile .

Q. What are the optimal solvent systems for O-arylation reactions involving this compound?

DMF is preferred for O-arylation of iodophenols due to its high polarity and ability to stabilize intermediates. For example, reactions with 4-iodophenol in DMF achieved 76% conversion to the desired diaryl ether product when combined with 10% TEBAC as a phase-transfer catalyst . In contrast, acetonitrile yielded lower conversion rates (51%) but cleaner product profiles for 3-iodophenol reactions .

Q. How can NMR and GC-MS be utilized to characterize this compound-derived products?

and NMR are critical for identifying regioselectivity in aryl ether formation, such as distinguishing between 2-iodophenyl and 4-iodophenyl isomers. GC-MS complements this by quantifying byproducts like dehalogenated or diiodinated derivatives, which are common in microwave-assisted reactions .

Advanced Research Questions

Q. Why does TEBAC exhibit contradictory catalytic effects in O-arylation reactions with different iodophenols?

TEBAC improves selectivity for 4-iodophenol (67% product yield in DMF) by enhancing phase transfer of the nucleophile. However, it reduces efficiency in 2-iodophenol reactions, where catalyst-free conditions yield 85% of the desired product. This discrepancy arises from steric hindrance at the ortho position and competing side reactions, such as isomerization or dehalogenation .

Q. How can researchers mitigate byproduct formation in microwave-assisted O-arylation using this compound?

Byproduct suppression requires tailored solvent-catalyst combinations. For instance, in 3-iodophenol reactions, acetonitrile without TEBAC minimizes side products (73% diaryl ether yield), while DMF with TEBAC is optimal for 4-iodophenol. Kinetic control via shorter reaction times (2 hours at 120°C) also limits disproportionation pathways .

Q. What mechanistic insights explain the inhibition of STAT3 signaling by this compound derivatives in glioma cells?

A this compound-retinoic acid conjugate inhibits STAT3 phosphorylation, downregulating anti-apoptotic genes (e.g., Bcl-2, cyclin D1). This effect is concentration-dependent (IC ≈ 50 µM) and comparable to AG490, a JAK2 inhibitor. The fluorine atom likely enhances binding affinity to STAT3’s SH2 domain, blocking dimerization and nuclear translocation .

Q. How do electronic effects of this compound influence its application in multi-step synthetic routes?

The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, enabling regioselective functionalization. For example, in Suzuki-Miyaura couplings, fluorine’s meta-directing effect can be leveraged to synthesize polysubstituted biaryl intermediates, though competing pathways require careful optimization of palladium catalysts and bases .

Q. Methodological Notes

- Reaction Optimization : Screen solvents (DMF, acetonitrile, solvent-free) and catalysts (TEBAC, KCO) using design-of-experiment (DoE) approaches to balance yield and selectivity .

- Byproduct Analysis : Employ GC-MS or HPLC to quantify minor components (e.g., dehalogenated ethers) and adjust reaction parameters accordingly .

- Biological Assays : Use Western blotting to validate STAT3 pathway inhibition and flow cytometry to assess apoptosis in glioma models .

属性

IUPAC Name |

2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDVQMVZZYIAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022030 | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-52-6 | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX20DXB9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。